N-(4-bromophenyl)acridin-9-amine
Overview
Description
N-(4-bromophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H13BrN2 It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry, material science, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)acridin-9-amine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. One common method is the oxidative nucleophilic substitution of hydrogen (SNH) reaction. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands. The reaction involves the formation of a σH-adduct, followed by its aromatization. The external oxidant can be either inorganic (e.g., air oxygen, halogens, sulfur, metal cations) or organic reagents (e.g., quinones, carbocations, nitro compounds) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromophenyl group or the acridine core.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromophenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce various substituted acridines.
Scientific Research Applications
N-(4-bromophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its wide range of applications.
9-Phenylacridine: Similar in structure but lacks the bromophenyl group.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
This modification can lead to improved biological activity and specificity compared to other acridine derivatives .
Properties
IUPAC Name |
N-(4-bromophenyl)acridin-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRICPBFUNYHTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226670 | |
Record name | Acridine, 9-(p-bromoanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75775-90-5 | |
Record name | Acridine, 9-(p-bromoanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075775905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine, 9-(p-bromoanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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